7-Chloro-2-methylquinoline-4-carboxylic acid

Catalog No.
S796892
CAS No.
59666-15-8
M.F
C11H8ClNO2
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-methylquinoline-4-carboxylic acid

CAS Number

59666-15-8

Product Name

7-Chloro-2-methylquinoline-4-carboxylic acid

IUPAC Name

7-chloro-2-methylquinoline-4-carboxylic acid

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15)

InChI Key

WOONUCDWZWZHGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O
  • Antimicrobial Activity

    The quinoline core structure is present in many existing antibiotics. The chlorine and methyl substituents on 7-Cl-2-Me-QCA could influence its antimicrobial properties, making it a candidate for further investigation and development of novel antibiotics [].

  • Ligand Design

    Carboxylic acids can act as functional groups for binding to other molecules. 7-Cl-2-Me-QCA could potentially be used as a building block in the design of ligands for specific biological targets, such as enzymes or receptors [].

  • Material Science

    Organic acids with aromatic rings like 7-Cl-2-Me-QCA can be used in the development of new materials with interesting properties. For instance, they may be useful in the creation of functional polymers or organic semiconductors [].

7-Chloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol. It features a quinoline ring structure, which is notable for its diverse biological activities. The compound is generally available in solid form and has a purity of approximately 95% .

The chemical reactivity of 7-Chloro-2-methylquinoline-4-carboxylic acid includes:

  • Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under certain conditions, leading to various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid typically involves:

  • Starting Materials: Common precursors include substituted anilines and carboxylic acids.
  • Reagents: Chlorinating agents such as thionyl chloride may be used to introduce the chlorine atom.
  • Reactions: A typical synthetic route may involve cyclization reactions to form the quinoline structure followed by functional group modifications to introduce the carboxylic acid.

The applications of 7-Chloro-2-methylquinoline-4-carboxylic acid are varied:

  • Pharmaceuticals: Its potential as an antimalarial agent makes it relevant in drug development.
  • Research: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
  • Chemical Probes: The compound can be utilized in biochemical assays to study enzyme activity or cellular processes.

Interaction studies involving 7-Chloro-2-methylquinoline-4-carboxylic acid have focused on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance:

  • Protein-Ligand Interactions: Research may involve screening for binding interactions with proteins related to disease pathways.

Several compounds share structural similarities with 7-Chloro-2-methylquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
7-ChloroquinolineC9H6ClNKnown for its antibacterial properties
2-MethylquinolineC10H9NExhibits neuroprotective effects
8-HydroxyquinolineC9H7NOKnown for its chelation properties
6-Chloro-2-methylquinolineC10H8ClNSimilar antimicrobial activity

Uniqueness

What sets 7-Chloro-2-methylquinoline-4-carboxylic acid apart from these similar compounds is its specific combination of chlorine and carboxylic acid functionalities along with its demonstrated efficacy against Plasmodium falciparum. This unique profile may contribute to its potential use in developing targeted therapies for malaria.

XLogP3

2.7

Wikipedia

7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID

Dates

Modify: 2023-08-15

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